![molecular formula C22H25NO2 B7629198 N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)
N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as CHEA, is a synthetic compound that belongs to the class of amides. CHEA has been studied for its potential use in scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes. Additionally, N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide in lab experiments is its unique chemical structure, which may lead to the discovery of new biological activities. N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has also been shown to have low toxicity in animal models, making it a potentially safe compound for use in scientific research. However, one limitation of using N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide. One area of research could be to further investigate its potential therapeutic effects in the treatment of various diseases. Another area of research could be to investigate the mechanisms underlying its biological activities. Additionally, future research could focus on improving the solubility and bioavailability of N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide to increase its potential use in scientific research.
Synthesis Methods
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with cyclohexenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction mixture is then heated and stirred for several hours, resulting in the formation of N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide. The purity of the product can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide has been studied for its potential use in scientific research due to its unique chemical structure and potential biological activities. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Studies have also suggested that N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide may have potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(23-17-16-18-10-4-1-5-11-18)22(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h2-3,6-10,12-15,25H,1,4-5,11,16-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJYJUNXZXVAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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